Propyl palmitate

Description

Properties

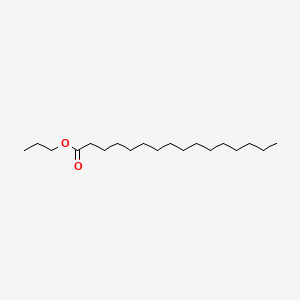

IUPAC Name |

propyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKZXQKGTDVSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073955 | |

| Record name | Hexadecanoic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2239-78-3 | |

| Record name | Propyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propyl palmitate synthesis methods for research

An In-depth Technical Guide to the Synthesis of Propyl Palmitate for Research

Introduction

This compound, the ester of n-propanol and palmitic acid, is a valuable compound in the pharmaceutical, cosmetic, and chemical industries. It functions as an emollient, lubricant, and plasticizer. Its synthesis is a subject of ongoing research to improve efficiency, yield, and sustainability. This guide provides a comprehensive overview of the primary synthetic routes for this compound, including direct esterification, transesterification, and enzymatic methods. Detailed experimental protocols, comparative data, and process workflows are presented to assist researchers, scientists, and drug development professionals in optimizing its synthesis.

While much of the published research focuses on its isomer, isothis compound, the synthetic methodologies are directly analogous and transferable to this compound by substituting isopropanol with n-propanol.[1][2]

Direct Esterification

Direct esterification, also known as Fischer esterification, is the most common method for synthesizing this compound. It involves the reaction of palmitic acid with propanol, typically in the presence of a catalyst to increase the reaction rate.[3][4] This is a reversible reaction, so the removal of water is crucial to drive the equilibrium towards the product side and achieve high yields.[5][6]

Homogeneous Acid Catalysis

This traditional method employs strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TSA) as catalysts.[2][7] These catalysts are effective but can lead to side reactions, corrosion of equipment, and difficulties in separation from the final product, which necessitates neutralization and purification steps.[6][8]

Experimental Protocol: Sulfuric Acid-Catalyzed Esterification [1][6]

-

Reactor Setup: A batch reactor is charged with palmitic acid and an excess of n-propanol. A molar ratio of alcohol to acid of 3:1 to 7:1 is often used.[3][6] The excess alcohol can also serve as the reaction solvent.

-

Catalyst Addition: The mixture is cooled, and a catalytic amount of concentrated sulfuric acid (e.g., 0.5-5% by weight of palmitic acid) is added slowly with vigorous stirring.[1][6]

-

Reaction: The mixture is heated to reflux temperature and maintained for several hours. The progress of the reaction is monitored by analyzing samples for their acid value. To improve yield, a Dean-Stark apparatus can be used to continuously remove the water formed during the reaction.[6]

-

Neutralization and Washing: After the reaction is complete, the mixture is cooled. A sodium carbonate solution is added to neutralize the acidic catalyst. The organic layer is then washed with water to remove any remaining salts and impurities.

-

Purification: The organic layer is dried over an anhydrous salt like sodium sulfate. The excess propanol and any solvent are removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.[3][6]

// Nodes palmitic_acid [label="Palmitic Acid\n(C₁₆H₃₂O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; propanol [label="n-Propanol\n(C₃H₈O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; propyl_palmitate [label="this compound\n(C₁₉H₃₈O₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; water [label="Water\n(H₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="H⁺ Catalyst\n(e.g., H₂SO₄)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for centering the plus sign plus_reactants [shape=plaintext, label="+", fontsize=24, fontcolor="#202124"]; plus_products [shape=plaintext, label="+", fontsize=24, fontcolor="#202124"];

// Edges palmitic_acid -> plus_reactants [arrowhead=none]; propanol -> plus_reactants [arrowhead=none]; plus_reactants -> catalyst [label=" Reflux ", dir=none]; catalyst -> plus_products [label=" Esterification ", arrowhead=vee]; plus_products -> propyl_palmitate [arrowhead=none]; plus_products -> water [arrowhead=none];

// Ranks for alignment {rank=same; palmitic_acid; propanol; plus_reactants;} {rank=same; propyl_palmitate; water; plus_products;} }

Caption: Fischer esterification of palmitic acid and n-propanol.

Heterogeneous Acid Catalysis

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include ion-exchange resins, zeolites, and sulfated metal oxides.[8][9] Heterogeneous catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are generally less corrosive.[3]

| Catalyst Type | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst Loading | Time (h) | Conversion/Yield (%) | Reference |

| Amberlyst 15 | 4:1 - 10:1 | 70 - 100 | 5 g/L | - | ~60-85 | [10] |

| Zr(SO₄)₂/SiO₂ | 3:1 | 80 | - | - | 99.93 (Yield) | [9] |

| SO₄²⁻/ZrO₂ | 4:1 | 90 | - | - | - | [9] |

| Zinc Acetate/Silica Gel | 1:1 - 2:1 | 80 - 120 | - | - | High | [2] |

Experimental Protocol: Heterogeneous Catalysis [3]

-

Reactor Setup: A batch reactor is charged with palmitic acid, n-propanol, and the solid acid catalyst.

-

Reactant and Catalyst Loading: The molar ratio of propanol to palmitic acid can range from 2:1 to 7:1. Catalyst loading is typically in the range of 5-20 wt% of the palmitic acid.

-

Reaction Conditions: The reaction is carried out at a temperature between 70°C and 130°C with continuous stirring.

-

Catalyst Recovery: Upon completion, the solid catalyst is separated from the product mixture by filtration. The recovered catalyst can be washed, dried, and reused.

-

Product Purification: The filtrate is purified, typically by vacuum distillation, to remove unreacted starting materials and yield pure this compound.

// Nodes for the workflow start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; charge_reactor [label="Charge Reactor\n(Palmitic Acid, Propanol,\nSolid Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Heat & Stir\n(70-130°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter [label="Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_out [label="Recovered Catalyst\n(for reuse)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; purify [label="Purification\n(Vacuum Distillation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges to define the flow start -> charge_reactor; charge_reactor -> react; react -> filter; filter -> catalyst_out [label=" Solid "]; filter -> purify [label=" Liquid "]; purify -> product; product -> end; }

Caption: Workflow for this compound synthesis via heterogeneous catalysis.

Enzymatic Synthesis (Biocatalysis)

Enzymatic esterification is a green alternative that uses lipases as biocatalysts.[11] This method operates under milder conditions, reducing energy consumption and the formation of byproducts.[12] Immobilized lipases are often used to facilitate catalyst recovery and reuse.[7][13] Water activity is a critical parameter in enzymatic synthesis, as excess water can promote the reverse hydrolysis reaction.[6][14] Molecular sieves are often added to control the water level.[11][15]

| Enzyme | Support | Ratio (Acid:Alcohol) | Temp (°C) | Enzyme Loading | Time (h) | Conversion (%) | Reference |

| Eversa Transform 2.0 | Lewatit VP OC 1600 | 1:1.5 | 55 | 20 mg/g | 24 | 90.1 | [16] |

| Candida antarctica Lipase (Novozym 435) | Macroporous acrylic resin | 1:15 | 60 | 4% (w/w) | 2.5 | 90.0 | [11] |

| Candida antarctica Lipase B | Polystyrene-co-divinylbenzene | 1:1.42 | 55 | 24% (w/w) | 7 | ~78 | [17] |

| Penicillium camemberti Lipase G | Poly(styrene-co-divinylbenzene) | 2.71:1 | - | 17.07% (m/v) | 12 | 85.7 | [7] |

| Lipozyme IM | - | 1:1 | 50 | - | - | - | [14] |

Experimental Protocol: Enzymatic Synthesis using Novozym 435 [11]

-

Reactor Setup: In a closed batch reactor, combine palmitic acid and n-propanol. A molar ratio of 1:15 (acid to alcohol) can be used.

-

Catalyst and Water Removal: Add 4% (w/w) of immobilized Candida antarctica lipase (Novozym 435) and 10% (w/w) of activated molecular sieves (3 Å) to the mixture.

-

Reaction Conditions: Set the reaction temperature to 60°C and maintain agitation at 150 RPM. Allow the reaction to proceed for approximately 2.5 hours.

-

Catalyst Recovery: After the reaction, separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with a solvent like isooctane and stored for reuse.

-

Product Purification: Wash the filtrate with a sodium carbonate solution to neutralize any unreacted palmitic acid, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to obtain the final this compound product.

// Central Nodes enzymatic [label="Enzymatic Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14];

// Edges enzymatic -> adv1; enzymatic -> adv2; enzymatic -> adv3; enzymatic -> adv4; enzymatic -> adv5;

enzymatic -> dis1; enzymatic -> dis2; enzymatic -> dis3; enzymatic -> dis4; }

Caption: Advantages and disadvantages of enzymatic synthesis.

Transesterification

Transesterification is an alternative route where an existing ester of palmitic acid, such as methyl palmitate, is reacted with n-propanol to form this compound and a different alcohol (methanol in this case).[9][18] This reaction is also an equilibrium process. To drive the reaction forward, the lower-boiling alcohol byproduct (methanol) is continuously removed.[9][19] This method is particularly useful when starting from biodiesels, which are rich in fatty acid methyl esters.[9]

| Raw Material | Catalyst | Ratio (Ester:Alcohol) | Temp (°C) | Time (h) | Purity (%) | Reference |

| Methyl Palmitate | Sodium Methoxide | 1:4 - 1:15 | 70 - 120 | 2 - 6 | 99.8 - 99.99 | [20] |

| Methyl Palmitate | Zr(SO₄)₂/SiO₂ | 1:4 | 90 | - | - | [9] |

Experimental Protocol: Transesterification [9][20]

-

Mixing: High-purity methyl palmitate and n-propanol are mixed in a specified molar ratio (e.g., 1:4).

-

Reaction: The mixture is heated (e.g., 70-120°C) and passed through a flow reactor containing a fixed-bed catalyst (e.g., supported solid acid or a homogeneous catalyst like sodium methoxide).

-

Byproduct Removal: The reaction is controlled at a specific pressure to facilitate the continuous vaporization and separation of the methanol byproduct, shifting the equilibrium towards the product.

-

Dealcoholization: The reaction mixture then enters a dealcoholizing tower where excess n-propanol and any remaining methanol are removed under controlled temperature and pressure.

-

Final Product: The material from the bottom of the tower is cooled to yield the final this compound product.

// Nodes methyl_palmitate [label="Methyl Palmitate\n(C₁₇H₃₄O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; propanol [label="n-Propanol\n(C₃H₈O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; propyl_palmitate [label="this compound\n(C₁₉H₃₈O₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; methanol [label="Methanol\n(CH₄O)", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Catalyst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for centering the plus sign plus_reactants [shape=plaintext, label="+", fontsize=24, fontcolor="#202124"]; plus_products [shape=plaintext, label="+", fontsize=24, fontcolor="#202124"];

// Edges methyl_palmitate -> plus_reactants [arrowhead=none]; propanol -> plus_reactants [arrowhead=none]; plus_reactants -> catalyst [label=" Heat ", dir=none]; catalyst -> plus_products [label=" Transesterification ", arrowhead=vee]; plus_products -> propyl_palmitate [arrowhead=none]; plus_products -> methanol [arrowhead=none];

// Ranks for alignment {rank=same; methyl_palmitate; propanol; plus_reactants;} {rank=same; propyl_palmitate; methanol; plus_products;} }

Caption: Transesterification reaction for this compound synthesis.

Acyl Chloride Method

This method involves converting palmitic acid into a more reactive intermediate, palmitoyl chloride. This is typically done using a reagent like thionyl chloride (SOCl₂). The resulting palmitoyl chloride then readily reacts with n-propanol to produce this compound.[8] While effective, this method generates hazardous byproducts like SO₂ and HCl, requiring stringent safety measures and specialized equipment for gas absorption and neutralization, making it less favorable from an environmental and cost perspective.[8]

Process Intensification: Reactive Distillation

Reactive distillation is an advanced process that combines chemical reaction and product separation into a single unit.[5][21] For the esterification of palmitic acid, the reactants are fed into a distillation column that contains a catalytic section. As the reaction occurs, the water byproduct is continuously removed along with excess alcohol in the vapor phase, which drives the reaction to near-complete conversion.[21][22] This method can significantly improve yield, reduce reaction time, and lower capital and operating costs compared to conventional batch processes.[5]

// Nodes feed [label="Feed\n(Palmitic Acid, Propanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column [label="Reactive Distillation Column\n(Catalytic Packing)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", height=3]; reboiler [label="Reboiler", fillcolor="#EA4335", fontcolor="#FFFFFF"]; condenser [label="Condenser", fillcolor="#4285F4", fontcolor="#FFFFFF"]; distillate [label="Distillate\n(Water, excess Propanol)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Bottoms Product\n(this compound)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges feed -> column; column -> reboiler [dir=both]; column -> condenser [label="Vapor"]; condenser -> column [label="Reflux"]; condenser -> distillate; reboiler -> product; }

Caption: Simplified workflow for this compound synthesis via reactive distillation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Isothis compound synthesis - chemicalbook [chemicalbook.com]

- 5. chimia.ch [chimia.ch]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. CN105130812A - Synthetic method for isothis compound - Google Patents [patents.google.com]

- 10. journals.iium.edu.my [journals.iium.edu.my]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Studies on the kinetics of Isothis compound synthesis in packed bed bioreactor using immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Isopropyl palmitate_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. scispace.com [scispace.com]

- 20. CN108047045A - A kind of two step transesterification of palm oil is combined to the method and device of isothis compound - Google Patents [patents.google.com]

- 21. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 22. researchgate.net [researchgate.net]

Propyl Palmitate: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl palmitate (CH₃(CH₂)₁₄COOCH₂CH₂CH₃), the ester of palmitic acid and propanol, is a key excipient in the pharmaceutical and cosmetic industries.[1] Its utility as an emollient, solvent, and skin-conditioning agent is largely dictated by its physicochemical characteristics.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, complete with detailed experimental protocols and visualizations to support researchers and formulation scientists.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various formulation matrices.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2239-78-3 | [2][3] |

| Molecular Formula | C₁₉H₃₈O₂ | [2] |

| Molecular Weight | 298.5 g/mol | [2] |

| Appearance | White solid (est.) | [4] |

| Odor | Mild, fatty odor | [1] |

Table 2: Thermal and Density Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | 20.00 - 21.00 °C | 760.00 mm Hg | [4] |

| Boiling Point | 348.00 - 349.00 °C | 760.00 mm Hg | [4] |

| Density | 0.82700 - 0.83300 g/cm³ | 25.00 °C | [4] |

| Flash Point | 167.22 °C | TCC | [4] |

Table 3: Solubility and Partitioning Properties of this compound

| Property | Value | Conditions | Reference |

| Solubility in Water | 0.001172 mg/L (est.) | 25 °C | [4] |

| Solubility in Organic Solvents | Soluble in alcohol | - | [4] |

| logP (o/w) | 8.428 (est.) | - | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established methods for fatty acid esters.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min to get an approximate melting range.

-

Allow the apparatus to cool.

-

For a precise measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting point range.

Determination of Boiling Point

The boiling point of this compound can be determined using a microscale distillation or reflux method.

Apparatus:

-

Small-scale distillation or reflux apparatus (e.g., Thiele tube)

-

Thermometer

-

Heating mantle or sand bath

-

Boiling chips

Procedure (Thiele Tube Method):

-

Fill a small test tube with approximately 0.5-1 mL of this compound.

-

Add a boiling chip to the test tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently and evenly.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of liquid this compound (above its melting point) can be determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Water bath with temperature control

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water and place it in a water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the water to the pycnometer's calibration mark, dry the outside, and record the mass.

-

Empty and dry the pycnometer.

-

Heat the this compound sample until it is completely liquid and has reached the desired temperature in the water bath.

-

Fill the pycnometer with the liquid this compound, allow it to reach thermal equilibrium in the water bath, adjust the volume, dry the outside, and record the mass.

-

Calculate the density using the following formula: Density of this compound = (mass of this compound / mass of water) * density of water at the measurement temperature.

Determination of Solubility

The shake-flask method is a common technique to determine the solubility of a compound in a specific solvent.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

Centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatography-Flame Ionization Detector, GC-FID)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., ethanol).

-

Seal the vial and place it on a shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Centrifuge the vial to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a known volume of the solvent.

-

Quantify the concentration of this compound in the diluted solution using a calibrated analytical method, such as GC-FID.

-

Calculate the original solubility based on the dilution factor.

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of palmitic acid with propanol, using an acid catalyst.

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Application in Drug Delivery

This compound is utilized in topical and transdermal drug delivery systems as a penetration enhancer. It facilitates the transport of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.

Mechanism of Action as a Penetration Enhancer

Caption: Mechanism of this compound as a skin penetration enhancer.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, essential for its application in pharmaceutical and cosmetic formulations. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in drug development and formulation science. A thorough understanding of these properties is critical for optimizing the performance and stability of products containing this compound.

References

An In-depth Technical Guide to the Synthesis of Propyl Palmitate from Palmitic Acid

Introduction

Propyl palmitate, and its isomer isothis compound, are fatty acid esters widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2] They function as emollients, thickening agents, moisturizers, and solvents in various formulations, valued for their low viscosity, good spreadability, and non-greasy feel.[3][4][5] While initially extracted from natural oils, chemical synthesis is the primary method for industrial-scale production to meet growing demand.[2]

This technical guide provides a comprehensive overview of the principal synthetic routes for producing this compound from palmitic acid, with a significant focus on isothis compound due to the wealth of available research data. The methodologies covered include direct esterification via acid catalysis (Fischer-Speier esterification), enzymatic synthesis using lipases, and the acyl chloride method. Detailed experimental protocols, comparative data on reaction parameters, and analyses of the advantages of each method are presented for researchers, scientists, and drug development professionals.

Synthetic Methodologies

The synthesis of this compound is primarily achieved through the direct esterification of palmitic acid with propanol (or isopropanol for isothis compound). This reaction is reversible and typically requires a catalyst to achieve practical reaction rates and high yields.[3][6] Alternative methods include using a more reactive derivative of palmitic acid, such as palmitoyl chloride, or the transesterification of palm oil or its derivatives.[2][7]

Fischer-Speier Esterification (Acid Catalysis)

Direct acid-catalyzed esterification is the most common industrial method for producing this compound.[3] The reaction involves heating palmitic acid with an excess of propanol in the presence of a strong acid catalyst.[4][8] To shift the reaction equilibrium towards the product, water is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus.[6][9]

Reaction Mechanism: The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[6][10]

Catalysts:

-

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective but can cause charring and require a neutralization step during purification.[9][11]

-

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) and sulfated zirconia, offer advantages like easy separation from the product mixture by filtration, potential for reuse, and reduced corrosion issues.[3][12]

Experimental Protocol: Fischer Esterification

This protocol describes a typical lab-scale synthesis using a homogeneous acid catalyst and a Dean-Stark apparatus for water removal.[13]

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine palmitic acid (0.1 mol, 25.64 g) and 1-propanol (or 2-propanol for isothis compound) (0.7 mol, 52.6 mL). A molar ratio of alcohol to acid of 7:1 has been shown to be effective.[9][11]

-

Solvent and Catalyst Addition: Add 100 mL of a suitable solvent like toluene to facilitate azeotropic water removal.[13] While stirring, slowly add the acid catalyst (e.g., 1-5% by weight of palmitic acid of concentrated sulfuric acid).[9]

-

Reaction: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux with vigorous stirring. The reaction progress is monitored by the amount of water collected in the Dean-Stark trap.[13]

-

Work-up and Neutralization: Once the reaction is complete (no more water is collected), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent and excess alcohol under reduced pressure using a rotary evaporator to yield the crude this compound.[1][9] Further purification can be achieved by vacuum distillation.[3]

Logical Workflow for Fischer Esterification

Caption: Experimental workflow for the synthesis of this compound via Fischer Esterification.

Table 1: Comparison of Acid Catalysts in Isothis compound Synthesis

| Catalyst Type | Catalyst | Alcohol/Acid Molar Ratio | Temperature (°C) | Catalyst Loading (wt%) | Time (h) | Conversion (%) | Reference(s) |

| Homogeneous | p-Toluene Sulfonic Acid (p-TSA) | 7:1 | 82 | 5 | - | >95 | [11] |

| Homogeneous | Methanesulfonic Acid | 100:1 | 77 | 0.5 M | ~0.25 | 80 | [14] |

| Heterogeneous | Amberlyst 15 | 4:1 | 70-100 | 5 g/L | - | ~90 | [12]* |

| Heterogeneous | SG-SAZnA | - | 130-160 | - | - | >90 | [15][16] |

| Heterogeneous | SO₄/ZrO₂-550 °C | 100:1 | 80 | - | - | ~95 | [17] |

| Note: Data for Amberlyst 15 is for the esterification of palmitic acid with methanol, but performance is analogous. |

Enzymatic Esterification (Biocatalysis)

Enzymatic synthesis is a "green" alternative to chemical catalysis, operating under milder conditions which minimizes byproducts and simplifies purification.[1] Lipases, particularly immobilized forms like Candida antarctica Lipase B (Novozym 435), are highly effective biocatalysts for this esterification.[1][18] The reaction is often conducted in a solvent-free system or in an organic solvent.[3][18]

Advantages:

-

High Specificity: Reduces the formation of unwanted side products.[1]

-

Mild Conditions: Lower reaction temperatures (typically 40-60°C) save energy and prevent degradation of heat-sensitive compounds.[19]

-

Easy Catalyst Removal: Immobilized enzymes can be easily filtered out and reused for multiple cycles.[1]

-

Purer Product: Leads to a product with no residual color or odor.[20]

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted for a batch reactor using immobilized lipase.[1]

-

Reactant Setup: In a closed batch reactor, combine palmitic acid and isopropanol. Molar ratios can vary significantly, from 1:1.5 to 1:15 depending on the specific enzyme and conditions.[1][21]

-

Enzyme and Water Removal Agent Addition: Add the immobilized lipase (e.g., Novozym 435) at a loading of 4% to 24% (w/w of total substrates).[1][19] To shift the equilibrium, add a water adsorbent like molecular sieves (3 Å) at ~10% (w/w).[1]

-

Reaction: Maintain the reaction temperature between 55-60°C with constant agitation (e.g., 150-180 RPM) for a period ranging from 2.5 to 24 hours.[1][19][21]

-

Enzyme Recovery: After the reaction, separate the immobilized enzyme and molecular sieves from the product mixture by filtration. The enzyme can be washed with a solvent (e.g., isooctane) and stored for reuse.[1]

-

Purification: The liquid product mixture can be purified by washing with a sodium carbonate solution to remove any unreacted palmitic acid, followed by a water wash. The organic layer is then dried, and the solvent (if any) is removed under reduced pressure to yield pure this compound.[1]

Logical Workflow for Enzymatic Esterification

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Table 2: Comparison of Lipase Systems for Isothis compound Synthesis

| Enzyme | Source | Support | Alcohol/Acid Molar Ratio | Temperature (°C) | Enzyme Loading (w/w) | Time (h) | Conversion (%) | Reference(s) |

| Novozym 435 | Candida antarctica | Macroporous acrylic resin | 1:15 | 60 | 4% | 2.5 | 90.0 | [1] |

| Eversa Transform 2.0 | - | Lewatit VP OC 1600 | 1:1.5 | 55 | 20 mg/g | 24 | 90.1 | [21] |

| CALB-Ps-co-DVB | Candida antarctica (recombinant) | Polystyrene-co-divinylbenzene | 1:1.42 | 55 | 24% | 7 | ~78 | [19][22] |

| Lipase G | Penicillium camemberti | Poly(styrene-co-divinylbenzene) | 2.71:1 | - | 17.07% | 12 | 85.7 | [23] |

| Lipozyme IM | Rhizomucor miehei | Duolite ES-562 | 1:1 | 50 | - | - | - | [24] |

Other Synthetic Routes

Acyl Chloride Method This method involves converting palmitic acid to its more reactive derivative, palmitoyl chloride, using a reagent like thionyl chloride (SOCl₂). The palmitoyl chloride then readily reacts with propanol to form this compound.[2][3] While this method can achieve very high yields, it is less favored due to the use of harsh reagents and the generation of corrosive byproducts like HCl and SO₂, which require special handling and equipment.[2]

Transesterification this compound can also be synthesized via transesterification, starting from a different ester of palmitic acid, such as methyl palmitate, or directly from triglycerides in palm oil.[7][25][26] The reaction involves reacting the starting material with propanol in the presence of a catalyst (typically a base like sodium methoxide or a solid acid) to displace the methanol or glycerol and form the desired propyl ester.[7][25] This route is particularly relevant for biodiesel production and can be highly efficient.[27][28]

Comparative Analysis and Conclusion

The choice of synthetic method for this compound depends on factors such as required purity, production scale, cost, and environmental considerations.

-

Fischer Esterification remains the workhorse for large-scale industrial production due to its low cost and high conversion rates, especially when using reactive distillation to continuously remove water.[14][16] However, it requires significant energy input and post-processing to remove the catalyst and byproducts.[9]

-

Enzymatic Synthesis is the superior choice for producing high-purity esters for pharmaceutical and cosmetic applications where mild reaction conditions and the absence of harsh chemical residues are critical.[1][20] The main drawbacks are the higher cost of enzymes and potentially longer reaction times, though enzyme immobilization and recycling can mitigate costs.[24]

-

The Acyl Chloride Method is generally reserved for laboratory-scale synthesis where near-quantitative yield is necessary and the associated hazards can be managed.[2]

-

Transesterification is an efficient route when starting from refined feedstocks like palm oil or methyl palmitate and is a key process in the broader oleochemical industry.[7][29]

Ongoing research continues to focus on developing more robust and efficient heterogeneous and enzymatic catalysts to improve the sustainability and cost-effectiveness of this compound synthesis.[17][19]

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. phexcom.com [phexcom.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. CN108047045A - A kind of two step transesterification of palm oil is combined to the method and device of isothis compound - Google Patents [patents.google.com]

- 8. Isothis compound synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Response Surface Optimization and Kinetics of Isothis compound Synthesis using Homogeneous Acid Catalyst [ouci.dntb.gov.ua]

- 12. journals.iium.edu.my [journals.iium.edu.my]

- 13. benchchem.com [benchchem.com]

- 14. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. Synthesis of Isopropyl palmitate_Chemicalbook [chemicalbook.com]

- 22. Production and optimization of isothis compound via biocatalytic route using home‐made enzymatic catalysts-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Studies on the kinetics of Isothis compound synthesis in packed bed bioreactor using immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthetic method for isothis compound - Eureka | Patsnap [eureka.patsnap.com]

- 26. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]

- 27. researchgate.net [researchgate.net]

- 28. thescipub.com [thescipub.com]

- 29. jaast.org [jaast.org]

Propyl Palmitate as a Phase Change Material for Thermal Energy Storage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This characteristic makes them highly attractive for a variety of thermal energy storage applications, including building energy conservation, solar energy utilization, and thermal management of electronic devices. Among the organic PCMs, fatty acid esters have garnered significant attention due to their desirable attributes such as high latent heat of fusion, chemical stability, non-toxicity, and biodegradability.

This technical guide provides a comprehensive overview of the thermal properties of propyl palmitate, a promising fatty acid ester for thermal energy storage applications. The document details its key thermophysical characteristics, outlines the experimental protocols for their determination, and presents a workflow for its synthesis and characterization.

Thermophysical Properties of this compound

The suitability of a material for thermal energy storage is primarily determined by its thermophysical properties. The key parameters for this compound are summarized in the tables below.

Phase Transition Characteristics

The melting and freezing behavior of this compound is crucial for its application as a PCM. These properties are typically determined using Differential Scanning Calorimetry (DSC).

| Property | Value | Method |

| Peak Melting Temperature | 18.3 °C | DSC |

| Peak Freezing Temperature | 9.2 °C | DSC |

Energy Storage Capacity

The energy storage density of a PCM is defined by its latent heat of fusion and specific heat capacity. The latent heat represents the energy absorbed or released during the phase change, while the specific heat capacity relates to the energy stored in the material as its temperature changes.

| Property | Value | Method |

| Melting Enthalpy (Latent Heat of Fusion) | 168.3 J/g | DSC |

| Freezing Enthalpy | 165.7 J/g | DSC |

| Specific Heat Capacity (Solid) | Data not available in cited literature | T-History Method (recommended) |

| Specific Heat Capacity (Liquid) | Data not available in cited literature | T-History Method (recommended) |

Note: While the T-history method is a suitable technique for determining the specific heat capacity of PCMs, specific values for this compound were not found in the reviewed literature. Experimental determination is recommended.

Heat Transfer Characteristics

The rate at which a PCM can store and release energy is governed by its thermal conductivity. Low thermal conductivity is a common drawback of organic PCMs, which can be addressed by creating composite materials.

| Property | Value | Method |

| Thermal Conductivity (Solid) | 0.20 W/(m·K) | Transient Hot-Wire/Plate |

Experimental Protocols

Accurate characterization of the thermal properties of this compound is essential for its effective application. The following sections detail the standard experimental methodologies.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the phase transition temperatures and latent heat of fusion of PCMs.

Protocol for Thermal Analysis of Fatty Acid Esters:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during the experiment. An empty, hermetically sealed aluminum pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at a temperature well above its melting point (e.g., 40 °C) for a few minutes to ensure a uniform starting condition.

-

Cool the sample at a controlled rate (e.g., 5 °C/min) to a temperature well below its freezing point (e.g., -10 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete solidification.

-

Heat the sample at a controlled rate (e.g., 5 °C/min) to the initial temperature (e.g., 40 °C).

-

-

Data Analysis: The DSC thermogram will show endothermic and exothermic peaks corresponding to melting and freezing, respectively. The peak temperature of the endotherm is taken as the melting point, and the peak temperature of the exotherm is the freezing point. The area under the peak is integrated to determine the latent heat of fusion (enthalpy).

T-History Method

The T-history method is a transient technique used to determine the thermophysical properties of PCMs, including specific heat capacity and latent heat. It involves recording the temperature evolution of a PCM sample and a reference material with known properties as they cool in a constant temperature environment.

Protocol for Determining Thermal Properties of PCMs:

-

Sample and Reference Preparation:

-

Place a known mass of this compound into a test tube.

-

Place an equal volume of a reference material with well-known specific heat (e.g., water) into an identical test tube.

-

Insert a calibrated temperature sensor (e.g., a thermocouple or a Pt100) into the center of both the sample and the reference material.

-

-

Experimental Setup:

-

Place both test tubes in a constant temperature bath set to a temperature significantly above the melting point of the PCM (e.g., 50 °C) and allow them to reach thermal equilibrium.

-

Simultaneously move both test tubes to a constant temperature environment that is significantly below the freezing point of the PCM (e.g., 0 °C).

-

-

Data Acquisition: Record the temperature of the PCM, the reference material, and the surrounding environment as a function of time until both the sample and the reference reach thermal equilibrium with the environment.

-

Data Analysis: The cooling curves of the PCM and the reference material are used to calculate the specific heat in the solid and liquid states, as well as the latent heat of fusion. The analysis involves comparing the heat transfer from the sample and the reference to the surroundings over different temperature intervals.

Synthesis and Characterization Workflow

This compound is typically synthesized through the esterification of palmitic acid with propanol. The following diagram illustrates a general workflow for its synthesis and subsequent thermal characterization.

Propyl Palmitate as a High-Performance Lubricant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl palmitate, a fatty acid ester derived from the esterification of palmitic acid and n-propanol, demonstrates significant potential as a high-performance lubricant, particularly under boundary lubrication regimes. This technical guide provides a comprehensive overview of the core mechanisms governing its lubricating action, supported by available quantitative data, detailed experimental protocols for its characterization, and visual representations of its operational principles. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and application of advanced lubricant technologies.

Introduction

Fatty acid esters have emerged as a promising class of biodegradable and high-performance lubricants, offering a sustainable alternative to traditional mineral oil-based products.[1] Among these, this compound distinguishes itself through a combination of favorable chemical and physical properties that contribute to its efficacy in reducing friction and wear between interacting surfaces. This guide delves into the molecular interactions and physicochemical phenomena that underpin the lubricating function of this compound.

Mechanism of Action: Boundary Lubrication

The primary lubricating mechanism of this compound operates under the principle of boundary lubrication . This lubrication regime occurs when the lubricant film separating two surfaces is thin, on the order of molecular dimensions, leading to intermittent asperity contact.[2] In this scenario, the effectiveness of the lubricant is dictated by its ability to form a durable, low-shear-strength film on the metal surfaces.

This compound, with its polar ester head and long, nonpolar hydrocarbon tail, is well-suited for this role. The polar ester group exhibits a strong affinity for metal surfaces, leading to the adsorption of this compound molecules onto the substrate.[3] This process results in the formation of a densely packed, oriented monolayer, with the hydrocarbon chains extending away from the surface. This self-assembled film acts as a protective barrier, preventing direct metal-to-metal contact and reducing the coefficient of friction and wear.[4]

dot

Caption: Adsorption of this compound on metal surfaces.

Quantitative Data

While specific tribological data for this compound is not extensively available in the reviewed literature, data for its isomer, isothis compound, and trends observed in other fatty acid esters provide valuable insights. It is generally understood that straight-chain esters, such as this compound, can exhibit slightly different packing and, consequently, lubricating properties compared to their branched counterparts.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Isothis compound | Reference |

| Molecular Formula | C19H38O2 | C19H38O2 | [5][6] |

| Molecular Weight ( g/mol ) | 298.50 | 298.51 | [5][6] |

| Appearance | White solid (est.) | Colorless liquid | [7] |

| Melting Point (°C) | 20.00 - 21.00 | 11-13 | [7][8] |

| Boiling Point (°C) | 348.00 - 349.00 | ~350 | [7][9] |

| Specific Gravity (@ 25°C) | 0.827 - 0.833 | 0.852 | [7][8] |

| Refractive Index (@ 20°C) | 1.436 - 1.442 | 1.438 | [7][8] |

| Flash Point (°C) | 167.22 | >110 | [6][7] |

Table 2: Tribological Performance Data (Illustrative, based on related compounds)

| Lubricant | Test Method | Coefficient of Friction (CoF) | Wear Scar Diameter (WSD) (µm) | Reference |

| Isothis compound (neat) | Pin-on-disk | ~0.1 (at 30N load) | Not Reported | [1] |

| PAO4 + 1 wt% Ascorbyl Palmitate | Ball-on-disk | < 0.06 | Not visible | [10] |

| Mineral Oil | Four-Ball | Not Reported | 496 | [11] |

| RBD Palm Stearin | Four-Ball | Not Reported | 317 | [11] |

Note: The data in Table 2 is for illustrative purposes to provide context for the expected performance of palmitate esters. Further experimental validation is required for this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the Fischer esterification of palmitic acid with n-propanol.[12]

Materials:

-

Palmitic acid

-

n-Propanol

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (drying agent)

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Combine palmitic acid and an excess of n-propanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for a specified period (e.g., 2-4 hours) to drive the esterification reaction to completion.

-

After cooling, transfer the mixture to a separatory funnel and wash sequentially with water and a dilute sodium bicarbonate solution to remove unreacted acid and catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the excess n-propanol using a rotary evaporator.

-

Purify the resulting this compound by vacuum distillation.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. CN105130812A - Synthetic method for isothis compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 5. Isothis compound | C19H38O2 | CID 8907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 2239-78-3 [thegoodscentscompany.com]

- 7. ISOthis compound - Ataman Kimya [atamanchemicals.com]

- 8. chimia.ch [chimia.ch]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Propyl Palmitate Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propyl palmitate in various organic solvents. This compound, the ester of propanol and palmitic acid, is a non-polar compound widely used in the pharmaceutical, cosmetic, and food industries as an emollient, solvent, and texturizing agent. A thorough understanding of its solubility is critical for formulation development, ensuring product stability, and optimizing performance.

Qualitative and Quantitative Solubility Data

This compound's long hydrocarbon chain dictates its solubility characteristics, making it readily soluble in non-polar and moderately polar organic solvents, while exhibiting very low solubility in highly polar solvents like water.[1]

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is limited. The following table summarizes the known values. Researchers are strongly encouraged to determine solubility experimentally for their specific systems and conditions.

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | 25 | 0.001172 (estimated) | mg/L[2] |

Qualitative Solubility Profile

Multiple sources indicate the general solubility of this compound and its isomer, isothis compound, in a variety of common organic solvents. This information is summarized in the table below. "Soluble" or "Miscible" indicates that they form a homogeneous solution, while "Insoluble" indicates they do not.

| Solvent Class | Examples | Solubility of Propyl/Isothis compound |

| Alcohols | Ethanol, Isopropanol | Soluble[1][3][4] |

| Ketones | Acetone | Soluble[1][3][4] |

| Esters | Ethyl Acetate | Soluble[4] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[1] |

| Chlorinated Solvents | Chloroform | Soluble[1] |

| Aliphatic Hydrocarbons | Hexane | Soluble[4] |

| Oils | Mineral Oil, Vegetable Oils | Soluble/Miscible[3][4] |

| Glycols | Glycerin, Propylene Glycol | Insoluble[4] |

Experimental Protocol for Solubility Determination

For accurate quantitative solubility data, the isothermal shake-flask method followed by gas chromatography analysis is a reliable and widely used technique. The following protocol is adapted for the determination of this compound solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Internal standard (e.g., a long-chain alkane not present in the sample)

-

Glass vials with screw caps

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID)

Experimental Workflow Diagram

Diagram 1: Workflow for determining this compound solubility.

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).

-

Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected solubility range.

-

Add a consistent concentration of the internal standard to each calibration standard and a blank.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of this compound to several glass vials to ensure that a saturated solution is formed.

-

Add a known volume of the organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient duration to allow the system to reach equilibrium (typically 24-48 hours).

-

-

Sampling and Dilution:

-

Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature-controlled bath for a sufficient time (e.g., 4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the organic solvent to bring the concentration of this compound within the calibration curve's range.

-

Add the internal standard at the same concentration as in the calibration standards.

-

-

Quantification by GC-FID:

-

Analyze the calibration standards and the prepared samples using a GC-FID system. A typical method for a similar long-chain ester is as follows:

-

Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL

-

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Conclusion

This technical guide summarizes the available solubility information for this compound in organic solvents. While qualitative data indicates good solubility in a range of common non-polar and moderately polar solvents, there is a clear need for more comprehensive quantitative studies. The provided experimental protocol offers a robust framework for researchers and formulation scientists to determine the precise solubility of this compound in their specific systems, enabling more accurate and effective product development.

References

Propyl palmitate melting point and latent heat of fusion

An In-depth Technical Guide to the Thermal Properties of Propyl Palmitate

This technical guide provides a comprehensive overview of the melting point and latent heat of fusion of this compound, tailored for researchers, scientists, and professionals in drug development. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for a technical audience.

Thermal Properties of this compound

This compound, a fatty acid ester, is utilized in various applications where its thermal properties are of critical importance. Understanding its melting point and latent heat of fusion is essential for its application as a phase change material (PCM) in thermal energy storage, as well as in the formulation of pharmaceuticals and other products.

Quantitative Data

The thermal properties of this compound have been determined through various analytical methods. The following table summarizes the key quantitative data found in the literature.

| Property | Value | Source |

| Melting Point | 20.00 to 21.00 °C | The Good Scents Company[1] |

| Average Phase Transition Temperature | 18.3 °C | (Industrial Grade)[2][3] |

| Average Latent Heat of Fusion | 168.3 J/g | (Industrial Grade)[2][3] |

| Phase Change Enthalpy (in a composite) | up to 152.0 J/g | [2][3][4][5] |

Experimental Protocols

The determination of the melting point and latent heat of fusion of materials like this compound requires precise and standardized experimental protocols. The most common and accurate method for these measurements is Differential Scanning Calorimetry (DSC).

Determination of Melting Point and Latent Heat of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method allows for the precise determination of the melting point and the heat of fusion (enthalpy of fusion).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:

-

An initial isothermal period to ensure thermal equilibrium.

-

A heating ramp at a constant rate (e.g., 5-10 °C/min) through the melting range of the sample.

-

A final isothermal period.

-

-

Data Acquisition: The instrument measures the heat flow to the sample relative to the reference. During melting, the sample absorbs additional heat (latent heat of fusion), resulting in an endothermic peak on the DSC thermogram.

-

Data Analysis:

-

Melting Point: The melting point is typically determined as the onset temperature or the peak temperature of the melting endotherm.

-

Latent Heat of Fusion (ΔHfus): The latent heat of fusion is calculated by integrating the area of the melting peak. The instrument's software performs this calculation, providing the enthalpy change in Joules per gram (J/g).

-

A comprehensive evaluation of the melting points of various fatty acids and their esters, including propyl esters, has been conducted using DSC, highlighting the reliability of this technique.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the thermal properties of this compound using Differential Scanning Calorimetry.

References

- 1. This compound, 2239-78-3 [thegoodscentscompany.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Thermal Properties of this compound-Based Phase Change Composites with Enhanced Thermal Conductivity for Thermal Energy Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Preparation and Thermal Properties of this compound-Based Phase Change Composites with Enhanced Thermal Conductivity for Thermal Energy Storage | Semantic Scholar [semanticscholar.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

Navigating the Synthesis of Propyl Palmitate: An In-depth Technical Guide to Environmental Impact and Sustainable Production

For Researchers, Scientists, and Drug Development Professionals

The synthesis of propyl palmitate, an ester widely utilized in the pharmaceutical, cosmetic, and chemical industries, presents a critical case study in the ongoing shift towards greener and more sustainable chemical manufacturing processes. This technical guide delves into the core methodologies for this compound synthesis, with a stringent focus on their environmental impact. By presenting a comprehensive comparison of traditional chemical routes and emerging enzymatic alternatives, this document aims to equip researchers and drug development professionals with the data and protocols necessary to make informed decisions that align with principles of green chemistry.

Comparative Analysis of Synthesis Methodologies

The production of this compound traditionally relies on chemical esterification, a process often fraught with environmental drawbacks. In contrast, enzymatic synthesis is gaining prominence as a more sustainable alternative. The following tables summarize quantitative data from various studies, offering a comparative overview of reaction conditions and outcomes for both methods. Due to a scarcity of literature focused specifically on this compound, data for the closely related isothis compound is included as a well-established analogue. The synthesis of this compound is analogous to that of isothis compound, with the substitution of n-propanol for isopropanol.[1]

Table 1: Comparison of Chemical Synthesis Parameters for Alkyl Palmitates

| Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst Loading | Reaction Time (h) | Conversion (%) | Reference |

| Sulfuric Acid | Isopropanol | 3:1 - 9:1 | ~82 (reflux) | 1-5 wt% | Not Specified | High | [2] |

| Solid Acid (SG-SAZnA) | Isopropanol | 1.3:1 - 1.7:1 | 130 | 2 wt% | Not Specified | 97 | [1] |

| Amberlyst-46 | Isopropanol | 1:3 | Not Specified | 18 wt% | 0.5 | 83.7 | [3] |

| Supported Solid Acid (SO4²⁻/ZrO₂) | Isopropanol | 1:3 | 80 | Not Specified | Not Specified | >99 | [4] |

Table 2: Comparison of Enzymatic Synthesis Parameters for Alkyl Palmitates

| Enzyme | Support | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Enzyme Loading | Reaction Time (h) | Conversion (%) | Reference |

| Eversa Transform 2.0 | Lewatit VP OC 1600 | Isopropanol | 1.5:1 | 55 | 20 mg/g | 24 | 90.1 | [5] |

| Candida antarctica Lipase (Novozym 435) | Macroporous acrylic resin | Isopropanol | 15:1 | 60 | 4% (w/w) | 2.5 | 90.0 | [6] |

| Recombinant Candida antarctica Lipase B | Polystyrene-co-divinylbenzene | Isopropanol | 1.42:1 | 55 | 24% (w/w) | 7 | ~78 | [7] |

| Immobilized Lipase | Macroporous acrylic resin AB-8 | Retinol | 1.1:1 | 30 | 10 g/L | Not Specified | 97.5 | [8] |

Environmental Impact Assessment: Chemical vs. Enzymatic Synthesis

The environmental footprint of this compound synthesis is significantly influenced by the chosen catalytic system.

Chemical Synthesis: Traditional acid-catalyzed esterification, while often achieving high conversion rates, presents several environmental challenges:

-

Corrosion and Waste: Homogeneous acid catalysts like sulfuric acid are highly corrosive and difficult to separate from the product, necessitating neutralization steps that generate significant waste streams.[8]

-

Harsh Conditions: The high reaction temperatures required for chemical synthesis lead to increased energy consumption and the potential for side reactions, which can complicate purification and generate by-products.

-

Hazardous By-products: The acyl chloride method, an alternative chemical route, generates hazardous by-products such as SO₂ and HCl, requiring specialized handling and disposal.[8]

Enzymatic Synthesis: Biocatalytic methods offer a more environmentally benign approach to ester synthesis:

-

Mild Reaction Conditions: Lipase-catalyzed reactions proceed under milder temperatures, reducing energy consumption and minimizing the formation of degradation products.[6][9]

-

High Specificity: Enzymes exhibit high selectivity, leading to purer products and simplified downstream processing with less waste generation.[9]

-

Catalyst Reusability: Immobilized enzymes can be readily recovered and reused over multiple reaction cycles, enhancing process economy and reducing waste.[6]

-

Reduced Environmental Footprint: A life cycle assessment of isothis compound production revealed that switching from chemical to enzymatic catalysis can lead to a 7-13% reduction in environmental impacts due to less hazardous waste formation, lower feedstock consumption, and reduced steam usage.[7]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the chemical and enzymatic synthesis of this compound.

Protocol 1: Chemical Synthesis of this compound via Direct Esterification

This protocol is a representative procedure for the acid-catalyzed esterification of palmitic acid with n-propanol.

Materials:

-

Palmitic acid

-

n-Propanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium carbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add palmitic acid and n-propanol. A molar ratio of 1:3 to 1:9 (palmitic acid to n-propanol) is typically used to drive the equilibrium towards the product.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the reaction mixture. The catalyst loading is generally between 1-5% by weight of the palmitic acid.

-

Reaction: Heat the mixture to the reflux temperature of n-propanol (approximately 97°C) with vigorous stirring. Monitor the reaction progress by periodically taking samples and determining the acid value via titration.

-

Reaction Completion and Neutralization: Once the acid value stabilizes, indicating that the reaction has reached equilibrium, cool the mixture to room temperature.

-

Solvent Removal: Remove the excess n-propanol using a rotary evaporator.

-

Neutralization and Washing: Transfer the remaining mixture to a separatory funnel and wash with a sodium carbonate solution to neutralize the acid catalyst. Subsequently, wash with water until the aqueous layer is neutral.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and purify the resulting this compound by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is adapted from established methods for the lipase-catalyzed synthesis of alkyl esters.[6]

Materials:

-

Palmitic acid

-

n-Propanol

-

Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)

-

Molecular sieves (3Å, activated)

-

Organic solvent (e.g., n-hexane, for enzyme washing and product purification)

-

Temperature-controlled reaction vessel with agitation

-

Filtration apparatus

Procedure:

-

Substrate Preparation: In a temperature-controlled reaction vessel, combine palmitic acid and n-propanol. A molar ratio of 1:1.5 (acid to alcohol) is a common starting point.

-

Enzyme and Water Removal Agent Addition: Add the immobilized lipase (e.g., 5-10% by weight of total substrates) and activated molecular sieves (e.g., 10-20% by weight of total substrates) to the reaction mixture. The molecular sieves adsorb the water produced during the reaction, shifting the equilibrium towards ester formation.

-

Reaction: Incubate the mixture at a specific temperature (e.g., 55-60°C) with constant stirring (e.g., 150-200 rpm) for a set duration (e.g., 2.5-24 hours, depending on the desired conversion).

-

Monitoring: The reaction progress can be monitored by analyzing the decrease in acid value of the mixture over time.

-

Enzyme Recovery: Upon reaching the desired conversion, stop the reaction and separate the immobilized enzyme and molecular sieves by filtration. The recovered enzyme can be washed with a suitable solvent like n-hexane and reused.

-

Product Purification: The filtrate, containing this compound and unreacted substrates, can be purified by removing any excess n-propanol under reduced pressure, followed by vacuum distillation if a higher purity is required.

Visualizing Synthesis Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes.

Caption: Logical workflow for the green synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Isothis compound | C19H38O2 | CID 8907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105130812A - Synthetic method for isothis compound - Google Patents [patents.google.com]

- 5. Synthesis of Isopropyl palmitate_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Propyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimization of propyl palmitate synthesis using enzymatic catalysts. This compound is a fatty acid ester with applications in the cosmetics, pharmaceutical, and food industries as an emollient, lubricant, and solvent. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can produce unwanted byproducts.

The use of lipases, particularly in immobilized forms, allows for milder reaction conditions, easier product purification, and the potential for catalyst reuse, making the process more sustainable and economically viable. This document outlines the key parameters influencing the enzymatic synthesis of this compound, provides detailed experimental protocols, and presents quantitative data to aid in the optimization of this biocatalytic process. While specific data for this compound is limited, extensive research on the closely related isothis compound provides a strong predictive framework for optimization.

Data Presentation

The efficiency of this compound synthesis is influenced by several factors, including the choice of enzyme, substrate molar ratio, temperature, and reaction time. The following tables summarize quantitative data from studies on the enzymatic synthesis of fatty acid esters, providing a comparative overview of different biocatalysts and reaction conditions.

Table 1: Comparison of Different Lipase Systems for Palmitate Ester Synthesis

| Enzyme | Source | Support Matrix | Substrate Molar Ratio (Palmitic Acid:Alcohol) | Temperature (°C) | Enzyme Loading | Reaction Time (h) | Conversion (%) | Reference |

| Novozym 435 | Candida antarctica | Macroporous acrylic resin | 1:15 (Isopropanol) | 60 | 4% (w/w) | 2.5 | 90.0 | [1][2] |

| Eversa Transform 2.0 | Not Specified | Lewatit VP OC 1600 | 1:1.5 (Isopropanol) | 55 | 20 mg/g | 24 | 90.1 | [1][3] |

| Recombinant Lipase B | Candida antarctica | Polystyrene-co-divinylbenzene | 1:1.42 (Isopropanol) | 55 | 24% (w/w) | 7 | ~78 | [1] |

| Lipase G | Penicillium camembertii | Magnetized poly(styrene-co-divinylbenzene) | 2.71:1 (Isopropanol) | Not Specified | 17.07% (m/v) | 12 | 85.68 | [4] |

Table 2: Optimized Conditions for Isothis compound Synthesis with Novozym 435

| Parameter | Optimized Value | Reference |

| Alcohol-to-Palmitic Acid Molar Ratio | 15:1 | [2] |

| Enzyme Amount (Novozym 435) | 4% (w/w) | [2] |

| Molecular Sieves | 10% (w/w) | [2] |

| Temperature | 60°C | [2] |

| Agitation | 150 RPM | [2] |

| Reaction Time | 2.5 h | [2] |

| Predicted Conversion | 90.92% | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments in the enzymatic synthesis of this compound.

Protocol 1: Lipase Activity Assay

This protocol is used to determine the activity of the lipase enzyme before its use in the synthesis reaction.

Materials:

-